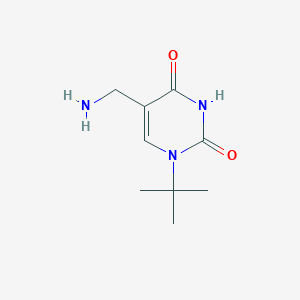

5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione

Description

5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a tert-butyl group at the N1 position and an aminomethyl substituent at the C5 position. This compound belongs to the pyrimidine-2,4-dione family, which is structurally analogous to uracil and its derivatives.

Properties

IUPAC Name |

5-(aminomethyl)-1-tert-butylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,3)12-5-6(4-10)7(13)11-8(12)14/h5H,4,10H2,1-3H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTJSIVHDYWJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C(=O)NC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes:

Starting Material: The synthesis begins with a suitable pyrimidine precursor.

Aminomethylation: Introduction of the aminomethyl group can be achieved through a Mannich reaction, where formaldehyde, a secondary amine, and the pyrimidine precursor react under acidic conditions.

tert-Butylation: The tert-butyl group is introduced via alkylation, often using tert-butyl chloride in the presence of a strong base like sodium hydride.

Oxidation: The final step involves the oxidation of the intermediate to form the desired dione structure, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of diols.

Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential therapeutic effects. Key areas of research include:

- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

- Antibacterial and Antiviral Properties : The compound has shown promise in inhibiting bacterial growth and viral replication, making it a candidate for developing new antibiotics and antiviral agents.

- Anti-inflammatory Effects : Studies have indicated that it may reduce inflammation through the modulation of inflammatory pathways, potentially leading to treatments for chronic inflammatory diseases .

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its applications include:

- Synthesis of Heterocyclic Compounds : The compound is utilized in the synthesis of various heterocycles through reactions such as nucleophilic substitution and cyclization processes. For example, it can be reacted with aldehydes or ketones to form pyrimidine derivatives.

- Reagents in Chemical Reactions : It can act as a reagent in oxidation and reduction reactions, enabling the formation of diverse functional groups.

Materials Science Applications

The unique structural properties of this compound make it suitable for applications in materials science:

- Development of Novel Materials : Its chemical structure allows for modifications that can lead to materials with specific electronic or optical properties. For instance, derivatives of this compound have been explored for use in organic semiconductors and photovoltaic devices .

Case Studies

- Anticancer Research : A study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

- Antimicrobial Activity : In another study focusing on bacterial infections, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. The keto groups can participate in redox reactions, altering the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Pyrimidine-2,4-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

Structure-Activity Relationship (SAR)

- N1 Substituents : Bulky groups (tert-butyl, aryl) enhance target selectivity by reducing off-target interactions .

- C5 Modifications: Aminomethyl (target) vs. CF3 () alters electronic and steric profiles, impacting binding to enzymes or receptors.

- C6 Substituents : Benzyl groups () increase hydrophobicity, favoring membrane penetration .

Biological Activity

5-(Aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings.

Chemical Structure:

- Molecular Formula: C9H15N3O

- Molecular Weight: 197.23 g/mol

- CAS Number: 2137599-70-1

The compound is synthesized through various methods involving carbonyl compounds and amidines. A notable synthetic route includes the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of recyclable iron (II)-complexes to enhance yield and selectivity .

Biological Activity

This compound exhibits several biological activities:

1. Anticancer Activity

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against human liver carcinoma cells (HepG2) with IC50 values comparable to established chemotherapeutic agents .

2. Antibacterial Properties

The compound also displays antibacterial activity. It has been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective minimum inhibitory concentrations (MICs). The activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein functions .

3. Anti-inflammatory Effects

In preclinical studies, this compound exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This suggests its potential use in treating inflammatory diseases .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation: It can modulate receptor activities that are crucial for cellular signaling pathways related to growth and inflammation.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple lines, including breast and liver cancers.

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 12.5 |

| MCF-7 | 15.0 |

| A431 | 10.0 |

Case Study 2: Antibacterial Activity

In a comparative study against standard antibiotics, the compound showed promising antibacterial activity with MIC values significantly lower than those of common treatments.

| Pathogen | MIC Value (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 | 2 |

| Escherichia coli | 12.5 | 2 |

Q & A

Q. What are the established synthetic routes for preparing 5-(aminomethyl)-1-(tert-butyl)pyrimidine-2,4(1H,3H)-dione and its derivatives?

The synthesis typically involves alkylation of the pyrimidine core with tert-butyl groups and aminomethyl substituents. For example, alkylation reactions using benzyl chlorides or chloroacetamides in dimethylformamide (DMF) with potassium carbonate as a base yield derivatives with high crystallinity . Cyclocondensation steps, such as reacting intermediates with thioacetamide in acetic acid, are critical for introducing heterocyclic substituents (e.g., thiazolyl groups) . Reaction conditions (e.g., 73°C in trifluoroacetic acid for deprotection) and purification via silica chromatography are standard .

Q. Which analytical techniques are essential for structural confirmation of synthesized derivatives?

- 1H NMR spectroscopy : Used to verify substituent positions and purity. For example, tert-butyl protons appear as singlets at δ ~1.5 ppm, while aminomethyl groups show signals near δ 3.5–4.0 ppm .

- HPLC : Employed for purity assessment (e.g., C18 columns with 25-minute analysis cycles) .

- Mass spectrometry : Validates molecular weight via ESI or MALDI-TOF .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing diverse alkyl/aryl groups to the pyrimidine core?

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution rates for alkylation .

- Base strength : Potassium carbonate promotes efficient deprotonation without side reactions .

- Temperature control : Higher temperatures (e.g., 180°C) accelerate cyclocondensation but require careful monitoring to avoid decomposition .

- Purification : Gradient elution in column chromatography improves separation of closely related derivatives .

Q. What methodologies address discrepancies in biological activity data across pyrimidine derivatives?

- Purity reassessment : Contaminants from incomplete reactions (e.g., unreacted starting materials) may skew activity; re-purify via recrystallization or HPLC .

- Substituent effects : Compare derivatives with systematic structural variations. For instance, thiazolyl-substituted analogs show higher antimicrobial activity than oxadiazolyl counterparts due to enhanced electron-withdrawing effects .

- Control experiments : Include reference drugs (e.g., Metronidazole) to validate assay conditions and minimize false positives .

Q. How do heterocyclic substituents influence the antimicrobial activity of thieno[2,3-d]pyrimidine-2,4-dione derivatives?

- Thiazolyl groups : Derivatives like 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione exhibit potent activity against Staphylococcus aureus (MIC < 1 µg/mL), attributed to improved membrane permeability .

- Oxadiazolyl groups : 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives display moderate activity, likely due to steric hindrance reducing target binding .

- SAR studies : Use molecular docking to correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

Q. What strategies are effective for enhancing the solubility of pyrimidine derivatives in aqueous assays?

- Pro-drug design : Introduce phosphate or acetylated groups that hydrolyze in vivo .

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while improving solubility .

- Salt formation : React acidic protons (e.g., NH groups) with sodium or potassium hydroxide to form water-soluble salts .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments for pyrimidine-based antimicrobial agents?

- Concentration range : Test 0.1–100 µg/mL to capture full activity profiles.

- Replicates : Use triplicate measurements to account for variability in microbial growth .

- Time-kill assays : Monitor bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects .

Q. What computational tools are recommended for predicting structure-activity relationships (SAR)?

- Molecular docking (AutoDock Vina) : Models interactions with targets like thymidylate kinase or DNA gyrase .

- QSAR models : Utilize descriptors (e.g., logP, polar surface area) to correlate substituent properties with activity .

- DFT calculations : Predict electronic effects of substituents (e.g., aminomethyl vs. tert-butyl) on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.